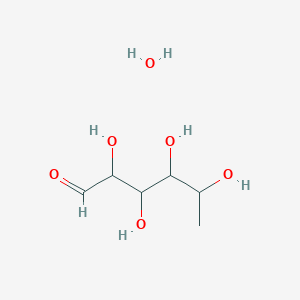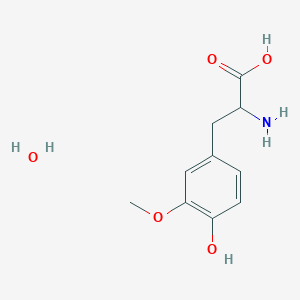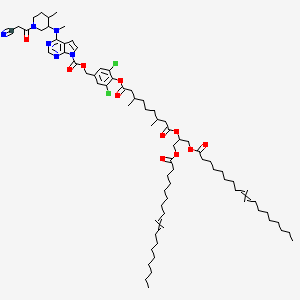
L(+)-Rhamnose Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L(+)-Rhamnose Monohydrate: is a naturally occurring deoxy sugar, commonly found in plants, bacteria, and fungi. It is a monosaccharide with the chemical formula C6H12O5·H2O. This compound is known for its sweet taste and is often used in the food and pharmaceutical industries. It is also a key component in the structure of many natural glycosides and polysaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions: L(+)-Rhamnose Monohydrate can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of rhamnogalacturonan, a pectic polysaccharide, using acid or enzymatic hydrolysis. The reaction conditions typically involve the use of dilute acids such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plants. The process includes the extraction of rhamnogalacturonan from plant materials, followed by hydrolysis to release L(+)-Rhamnose. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: L(+)-Rhamnose Monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: L(+)-Rhamnose can be oxidized to rhamnonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to rhamnitol using reducing agents like sodium borohydride.
Substitution: L(+)-Rhamnose can undergo substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Rhamnonic acid
Reduction: Rhamnitol
Substitution: Various glycosides
Scientific Research Applications
L(+)-Rhamnose Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: L(+)-Rhamnose is a component of bacterial cell walls and is used in studies related to bacterial physiology and pathogenesis.
Medicine: It is used in the formulation of certain pharmaceuticals and as a marker in diagnostic tests.
Industry: L(+)-Rhamnose is used in the food industry as a sweetener and flavor enhancer.
Mechanism of Action
The mechanism of action of L(+)-Rhamnose Monohydrate involves its role as a structural component in various biological molecules. It interacts with specific enzymes and receptors in biological systems, influencing processes such as cell wall synthesis in bacteria and the formation of glycosidic bonds in polysaccharides.
Comparison with Similar Compounds
L-Arabinose: Another naturally occurring monosaccharide with similar properties.
D-Mannose: A sugar with similar applications in the food and pharmaceutical industries.
D-Galactose: A monosaccharide that shares structural similarities with L(+)-Rhamnose.
Uniqueness: L(+)-Rhamnose Monohydrate is unique due to its specific role in the structure of certain natural glycosides and its presence in bacterial cell walls. Its sweet taste and specific chemical properties make it valuable in various industrial applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydroxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCDOTZPYZPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13392323.png)
![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)

![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)


![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)





